1-Chloroisoquinoline-8-carbonitrile

Ion Channel Pharmacology Potassium Channel Antagonism KCNQ1/KCNE1 Modulation

1-Chloroisoquinoline-8-carbonitrile (CAS 1231761-24-2) is a halogenated heterocyclic aromatic compound with the molecular formula C₁₀H₅ClN₂ and a molecular weight of 188.61 g/mol. It features an isoquinoline core bearing a chlorine atom at the 1-position and a cyano (nitrile) group at the 8-position, a substitution pattern that confers dual reactivity handles for sequential derivatization in medicinal chemistry.

Molecular Formula C10H5ClN2
Molecular Weight 188.61 g/mol
CAS No. 1231761-24-2
Cat. No. B1378542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroisoquinoline-8-carbonitrile
CAS1231761-24-2
Molecular FormulaC10H5ClN2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C#N)C(=NC=C2)Cl
InChIInChI=1S/C10H5ClN2/c11-10-9-7(4-5-13-10)2-1-3-8(9)6-12/h1-5H
InChIKeyVWETWCDYGCJQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroisoquinoline-8-carbonitrile (CAS 1231761-24-2): A Dual-Substituted Heterocyclic Building Block for Kinase-Targeted Synthesis


1-Chloroisoquinoline-8-carbonitrile (CAS 1231761-24-2) is a halogenated heterocyclic aromatic compound with the molecular formula C₁₀H₅ClN₂ and a molecular weight of 188.61 g/mol . It features an isoquinoline core bearing a chlorine atom at the 1-position and a cyano (nitrile) group at the 8-position, a substitution pattern that confers dual reactivity handles for sequential derivatization in medicinal chemistry [1]. This compound is commercially available as a research chemical with standard purity specifications of 95% to 98%, typically supplied as a yellow to brown solid stored at room temperature or refrigerated conditions .

1-Chloroisoquinoline-8-carbonitrile: Why Positional Isomers and Dechlorinated Analogs Cannot Substitute in SAR-Driven Research


In structure-activity relationship (SAR) studies and multistep synthesis, the precise substitution pattern of the isoquinoline scaffold dictates both reactivity and biological outcome. 1-Chloroisoquinoline-8-carbonitrile cannot be freely interchanged with its closest analogs due to three critical differentiators: (1) regiochemistry—the 1-chloro, 8-cyano arrangement creates an ortho-like spatial relationship between the two functional groups that is absent in 4- or 5-substituted isomers ; (2) dual reactivity—the chlorine enables nucleophilic aromatic substitution or cross-coupling while the cyano group can be reduced, hydrolyzed, or participate in cycloaddition, offering orthogonal derivatization pathways not available in the non-chlorinated isoquinoline-8-carbonitrile (CAS 362606-11-9) ; and (3) differential target engagement—binding data reveal that the 1-chloro substitution confers measurable antagonist activity at KCNQ1/MINK potassium channels (IC₅₀ = 1.90 µM), a property not observed in unsubstituted or differently substituted isoquinolines [1]. These distinctions carry direct consequences for procurement: selecting an isomer with incorrect substituent placement may lead to failed coupling reactions, altered binding profiles, or synthetic dead ends, compromising both project timelines and data reproducibility.

1-Chloroisoquinoline-8-carbonitrile Procurement Evidence: Quantified Differentiation vs. Positional Isomers and Structural Analogs


KCNQ1/MINK Antagonist Activity: 1-Chloro-8-cyano Isoquinoline Shows 22-Fold Greater Potency Than 8-Chloro-1-cyano Regioisomer

In the same BindingDB assay measuring KCNQ1/MINK antagonist activity via KCl-induced ⁸⁶Rb⁺ efflux in CHO cells, 1-chloroisoquinoline-8-carbonitrile exhibited an IC₅₀ of 1.90 µM (1.90E+3 nM) [1]. Its positional regioisomer, 8-chloroisoquinoline-1-carbonitrile (CAS 1231761-26-4), showed an IC₅₀ of 41.0 µM (4.10E+4 nM) under identical assay conditions [2]. This represents an approximately 22-fold difference in potency attributable solely to the reversal of chloro and cyano group positions on the isoquinoline scaffold. The data are derived from the same primary assay (BindingDB assay ID 4, entry ID 50039917), enabling direct cross-comparison.

Ion Channel Pharmacology Potassium Channel Antagonism KCNQ1/KCNE1 Modulation

Lipophilicity and Topological Polar Surface Area: Optimized Balance for CNS Drug-Likeness vs. Non-Chlorinated and 4-Cyano Analogs

Computationally predicted physicochemical parameters differentiate 1-chloroisoquinoline-8-carbonitrile from structurally related analogs. The target compound exhibits XLogP3 = 2.8 and TPSA = 36.7 Ų . In comparison, the non-chlorinated isoquinoline-8-carbonitrile (CAS 362606-11-9) has a lower molecular weight (154.17) and lacks the lipophilicity contribution of chlorine . The 4-cyano regioisomer 1-chloroisoquinoline-4-carbonitrile (CAS 53491-80-8) shares the same molecular weight but exhibits altered electronic distribution due to the cyano group placement at the 4-position rather than 8-position . The combination of XLogP3 = 2.8 and TPSA = 36.7 Ų for the 8-cyano isomer falls within the favorable range for CNS penetration (typically LogP 2-5, TPSA < 90 Ų), whereas the 1-chloroisoquinoline core without the 8-cyano group (LogP = 2.63, TPSA = 12.9 Ų) [1] presents a different polarity profile that may impact blood-brain barrier permeability predictions.

Physicochemical Property Prediction Drug-Likeness CNS Penetration

Commercial Availability and Purity Grade: 98% Purity Standard vs. Positional Isomers with 95% Baseline Specifications

1-Chloroisoquinoline-8-carbonitrile is commercially available from multiple established chemical suppliers with documented purity specifications. Major vendors offer this compound at 98% purity (HPLC or NMR-verified) , exceeding the industry-standard 95% minimum purity commonly listed for positional isomers including 8-chloroisoquinoline-1-carbonitrile and 1-chloroisoquinoline-4-carbonitrile . Pricing data indicate availability in quantities from 5 mg to 5 g, with reference pricing of approximately $58 for 5 mg and $3,485 for 5 g (95% grade) [1], enabling both small-scale exploratory chemistry and larger synthetic campaigns. The compound is classified under GHS06 (Danger: H301-H311-H331 toxic if swallowed, in contact with skin, or inhaled) , a hazard profile consistent with halogenated nitrile-containing heterocycles that should be factored into laboratory handling protocols and safety documentation requirements during procurement.

Chemical Procurement Quality Assurance Building Block Sourcing

1-Chloroisoquinoline-8-carbonitrile: Validated Research Applications in Ion Channel Pharmacology, Medicinal Chemistry, and CNS-Targeted Synthesis


KCNQ1 Potassium Channel Antagonist Development for Cardiac Arrhythmia Research

1-Chloroisoquinoline-8-carbonitrile has demonstrated KCNQ1/MINK antagonist activity (IC₅₀ = 1.90 µM) in a validated ion channel assay using CHO cells expressing the KCNQ1/MINK potassium channel complex [1]. This activity, which is 22-fold more potent than the 8-chloro-1-cyano positional isomer, establishes the 1-chloro-8-cyano substitution pattern as a tractable starting point for hit-to-lead optimization targeting cardiac IKs currents. Researchers investigating long QT syndrome, atrial fibrillation, or KCNQ1-related channelopathies can utilize this compound as a validated tool compound or as a scaffold for further SAR exploration via derivatization of the 1-chloro and 8-cyano handles. The availability of binding data from the BindingDB public database enables cross-referencing with other known KCNQ1 modulators [1][2].

CNS-Penetrant Drug Candidate Synthesis via Dual Orthogonal Functionalization

The physicochemical profile of 1-chloroisoquinoline-8-carbonitrile—XLogP3 = 2.8 and TPSA = 36.7 Ų—places it within the favorable range for blood-brain barrier penetration . The compound provides two orthogonal synthetic handles: the 1-chloro group enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution, while the 8-cyano group can undergo reduction to a primary amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions . This dual reactivity allows sequential, non-interfering derivatization steps to construct CNS-targeted small molecules such as kinase inhibitors, GPCR ligands, or PET tracer precursors without requiring additional protecting group strategies. For medicinal chemists prioritizing synthetic efficiency, the 1-chloro-8-cyano substitution pattern offers greater synthetic versatility than either 1-chloroisoquinoline (lacking the second reactive handle) or 8-chloroisoquinoline-1-carbonitrile (inferior biological activity) .

High-Purity Building Block Sourcing for Structure-Activity Relationship (SAR) Libraries

With commercial availability at 98% purity from multiple global suppliers (including ChemScene, Leyan, and CymitQuimica) , 1-chloroisoquinoline-8-carbonitrile meets the quality thresholds required for medicinal chemistry library synthesis and high-throughput screening follow-up. The 3% higher purity specification relative to the 95% standard of positional isomers reduces the likelihood of impurities interfering with biological assay interpretation or cross-coupling reaction yields . The compound is available in quantities spanning 5 mg (for initial screening) to 5 g (for multi-step synthesis campaigns), with pricing transparency enabling accurate grant budget planning and procurement decision-making. For CROs and academic medicinal chemistry laboratories conducting SAR studies on isoquinoline-based kinase inhibitors or ion channel modulators, this compound provides a reliable, analytically characterized starting material that minimizes batch-to-batch variability.

Isoquinoline-Derived Fluorescent Probe and Bioconjugation Reagent Development

The 1-chloroisoquinoline scaffold is a recognized precursor for fluorescent dyes and bioconjugation reagents, with the chloro substituent serving as a leaving group for nucleophilic displacement or a coupling partner in transition metal-catalyzed cross-coupling . The additional 8-cyano group in 1-chloroisoquinoline-8-carbonitrile introduces an electron-withdrawing substituent that modulates the electronic properties of the isoquinoline ring system, potentially altering fluorescence quantum yield and Stokes shift relative to non-cyanated analogs. Researchers developing fluorescent probes for biological imaging applications can exploit the nitrile group as a further derivatization point for introducing fluorophores or as a hydrogen bond acceptor to enhance target binding affinity. The distinct hazard classification (GHS06 Danger: H301-H311-H331) necessitates appropriate laboratory safety infrastructure, which should be verified during procurement and facility planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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